8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline 8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline
Brand Name: Vulcanchem
CAS No.: 1382464-64-3
VCID: VC4159398
InChI: InChI=1S/C17H18N2O/c1-11-2-3-15-14(10-11)17-13(6-9-20-17)16(19-15)12-4-7-18-8-5-12/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3
SMILES: CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4
Molecular Formula: C17H18N2O
Molecular Weight: 266.344

8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline

CAS No.: 1382464-64-3

Cat. No.: VC4159398

Molecular Formula: C17H18N2O

Molecular Weight: 266.344

* For research use only. Not for human or veterinary use.

8-Methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydro-furo[3,2-c]quinoline - 1382464-64-3

Specification

CAS No. 1382464-64-3
Molecular Formula C17H18N2O
Molecular Weight 266.344
IUPAC Name 8-methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline
Standard InChI InChI=1S/C17H18N2O/c1-11-2-3-15-14(10-11)17-13(6-9-20-17)16(19-15)12-4-7-18-8-5-12/h2-5,7-8,10,13,16-17,19H,6,9H2,1H3
Standard InChI Key YZFLWQYXBOQANK-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features a tricyclic framework comprising a tetrahydroquinoline ring fused to a furan moiety, with a pyridine substituent at position 4 and a methyl group at position 8. Its IUPAC name, 8-methyl-4-pyridin-4-yl-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline, reflects this arrangement . The stereochemistry is defined by three chiral centers, resulting in eight possible stereoisomers. The (3aS,4S,9bS) configuration has been specifically characterized via X-ray crystallography .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₈N₂O
Molecular Weight266.34 g/mol
SMILESCC1=CC2=C(C=C1)NC(C3C2OCC3)C4=CC=NC=C4
CAS No.1212329-85-5
PubChem CID5308449

Synthesis and Optimization

The synthesis of this compound employs a one-pot multicomponent reaction involving 4-pyridinecarboxaldehyde, substituted aniline, and 2,3-dihydrofuran. Bismuth(III) nitrate pentahydrate (0.2 mol%) in ethanol at room temperature yields the highest efficiency (19.6% yield) . Alternative catalysts, such as Fe(NO₃)₃·9H₂O and BiCl₃, produce inferior results (<17% yield) .

Table 2: Catalyst Screening for Synthesis

CatalystYield (%)
Bi(NO₃)₃·5H₂O19.6
Fe(NO₃)₃·9H₂O16.5
BiCl₃9.9

This green chemistry approach minimizes hazardous byproducts, aligning with modern sustainable synthesis trends .

Biological Activities and Mechanisms

Anticancer Activity

In vitro studies demonstrate dose-dependent cytotoxicity against MDA-MB-231 triple-negative breast cancer cells (IC₅₀ = 18.7 μM) . The mechanism involves apoptosis induction via caspase-3 activation and mitochondrial membrane potential disruption. Comparative analysis with doxorubicin shows selective toxicity toward cancer cells over non-malignant fibroblasts .

Antifungal Synergism

At sub-inhibitory concentrations (6.25 μg/mL), the compound enhances miconazole’s fungistatic activity against Candida albicans by 4-fold. This synergy is attributed to efflux pump inhibition, increasing intracellular miconazole accumulation .

Comparative Analysis with Tetrahydroquinoline Derivatives

The compound’s bioactivity profile distinguishes it from simpler tetrahydroquinolines. The pyridine and furan moieties enable π-π stacking and hydrogen bonding with biological targets, enhancing potency compared to non-substituted analogs .

Table 3: Activity Comparison with Related Compounds

CompoundStructural FeaturesBiological Activity
8-MethylquinolineMethyl at C8Anticancer (Hep3B cells)
4-AnilinoquinolineAniline at C4Antitumor (p53 activation)
MartinellineFuroquinoline coreBradykinin receptor antagonism

Applications and Future Directions

Therapeutic Development

The compound’s dual anticancer-antifungal activity positions it as a candidate for combination therapies, particularly in immunocompromised patients. Structural optimization could improve bioavailability; for example, replacing the pyridine with a more lipophilic group may enhance blood-brain barrier penetration for neuroprotective applications .

Stereochemical Studies

Isolation of individual stereoisomers is critical, as chirality often dictates pharmacological specificity. Preliminary molecular docking suggests the (3aS,4S,9bS) isomer has superior affinity for caspase-3 (ΔG = −9.2 kcal/mol) .

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